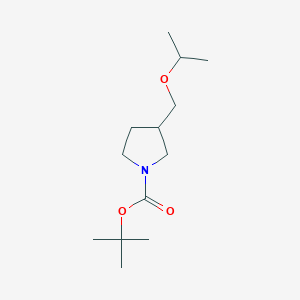

Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-3-(isopropoxymethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropoxymethyl substituent on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(isopropoxymethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the isopropoxymethyl group. One common method involves the reaction of 3-(isopropoxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-Boc-3-(isopropoxymethyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-3-(isopropoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.

Aplicaciones Científicas De Investigación

1-Boc-3-(isopropoxymethyl)pyrrolidine has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-(isopropoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The Boc group provides stability, allowing the compound to act as a prodrug that releases the active amine upon deprotection. The isopropoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-3-pyrrolidinone: Similar in structure but lacks the isopropoxymethyl group.

1-Boc-3-aminopyrrolidine: Contains an amino group instead of the isopropoxymethyl group.

1-Boc-3-hydroxyazetidine: Features a hydroxy group instead of the isopropoxymethyl group.

Uniqueness

1-Boc-3-(isopropoxymethyl)pyrrolidine is unique due to the presence of both the Boc protecting group and the isopropoxymethyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a model for studying the biological effects of pyrrolidine derivatives and is utilized in various fields, including organic synthesis and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1219967-48-2

This compound features a tert-butyl group, an isopropoxymethyl substituent, and a pyrrolidine ring, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor binding, influencing various physiological processes. The exact pathways and targets are context-dependent but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.

Case Studies

- Antiviral Activity : Research has indicated that pyrrolidine derivatives can exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit influenza virus neuraminidase, suggesting potential applications in antiviral drug development .

- Antioxidant Properties : Some derivatives of pyrrolidine have shown antioxidant activity, which can protect against oxidative stress in cells. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases.

- Cytotoxicity Studies : In vitro studies using the MTT assay have been employed to evaluate the cytotoxic effects of pyrrolidine derivatives on various cell lines. These studies help determine the effective concentration needed to induce cell death while assessing the safety profile of the compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Basic structural unit; limited biological activity | Simple structure |

| N-Methylpyrrolidine | Increased lipophilicity; potential CNS effects | Methylated derivative |

| 3-(Methoxymethyl)pyrrolidine | Similar structure; distinct pharmacological profile | Methoxymethyl group |

The presence of the isopropoxymethyl group in this compound distinguishes it from other pyrrolidine derivatives, potentially imparting unique biological activities.

Pharmacological Applications

Ongoing research is focused on evaluating the pharmacological properties of this compound. Preliminary studies suggest that it may serve as a precursor for synthesizing pharmaceutical agents targeting various diseases, including:

- Neurological Disorders : Due to its ability to cross the blood-brain barrier.

- Inflammatory Conditions : Potential anti-inflammatory effects observed in related compounds.

Toxicological Assessment

Toxicity studies are essential for understanding the safety profile of this compound. Initial assessments indicate moderate toxicity levels, necessitating further investigation into its long-term effects and safe dosage ranges.

Propiedades

IUPAC Name |

tert-butyl 3-(propan-2-yloxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(2)16-9-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCFZXMDHBAFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.